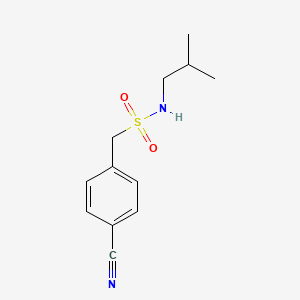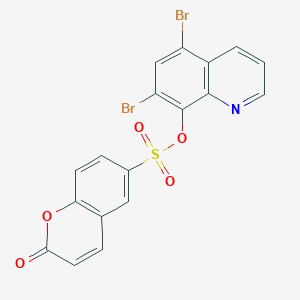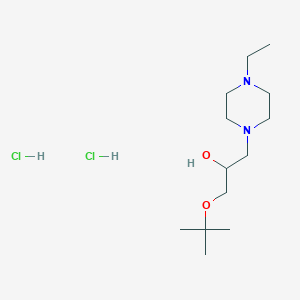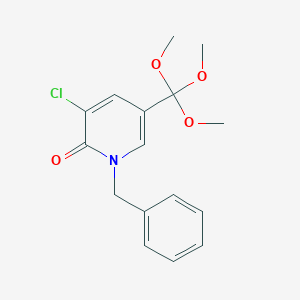
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as DMPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a synthetic compound that was first synthesized by researchers in the early 2000s. Since then, several studies have been conducted to understand its synthesis method, mechanism of action, and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on compounds structurally related to "2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone" often explores their synthesis and reactivity. For example, studies on the acidolysis of lignin model compounds and the synthesis of pyranopyrimidine scaffolds highlight the chemical versatility and potential applications of these compounds in medicinal chemistry and material science (Yokoyama, 2015; Parmar, Vala, & Patel, 2023).
Biological Activities and Applications
The review of literature also reveals that compounds with pyrimidine scaffolds and related heterocycles exhibit a broad spectrum of biological activities. These include antibacterial, antifungal, anti-inflammatory, and antitumor properties. Such studies underscore the importance of these compounds in the development of new therapeutic agents (Negri, Kascheres, & Kascheres, 2004; Rashid et al., 2021).
Environmental and Toxicological Considerations
Another area of research related to compounds with similar structural features involves their environmental impact and toxicological profile. Studies on the persistence and bioaccumulation of certain compounds, as well as their potential as endocrine disruptors, provide crucial information for assessing the safety and ecological implications of these chemicals (Kim & Choi, 2014; Burgos-Aceves et al., 2021).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZOMYFHEUEFMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)
![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)




![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)
![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)